![molecular formula C14H10N2O4S B5784648 4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid](/img/structure/B5784648.png)
4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid
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Overview
Description
“4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C14H10N2O4S . It is a derivative of benzimidazole, a class of heterocyclic aromatic compounds .
Molecular Structure Analysis
The molecular structure of “4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid” can be analyzed using various spectroscopic techniques. Theoretical investigations on the optimized geometrical structure, electronic and vibrational features of benzimidazole derivatives are provided using the B3LYP/6-311++G (d,p) basis set .Scientific Research Applications
Synthesis and Pharmacological Profile
Benzimidazoles, which include “4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid”, are a class of heterocyclic, aromatic compounds. They have a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . These molecules have shown promising applications in biological and clinical studies .
Inhibitor of Various Enzymes
Benzimidazoles have been extensively explored as potent inhibitors of various enzymes. This makes them useful in a wide range of therapeutic uses, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine treatments .
Use in Cardiovascular Disease, Neurology, Endocrinology, and Ophthalmology
Due to their pharmacological properties, benzimidazoles have also found applications in the treatment of cardiovascular diseases, neurological disorders, endocrine disorders, and ophthalmological conditions .
Vibrational Spectroscopy and Quantum Computational Studies
The compound has been studied using vibrational spectroscopy and quantum computational methods. These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .
Nonlinear Optics (NLO) and Hyperpolarizability Studies
The compound has been studied for its first-order hyperpolarizability, predicting its potential nonlinear optical (NLO) properties .
Construction of Coordination Polymers
The compound has been used to construct coordination polymers with different metal ions .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could explain their wide-ranging biological activity .
Biochemical Pathways
Given the broad range of pharmacological activities associated with benzimidazole derivatives, it can be inferred that multiple pathways might be involved .
Pharmacokinetics
It’s known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
The wide-ranging biological activity of benzimidazole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Benzimidazole derivatives, including “4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid”, have a wide range of potential applications in medicinal chemistry due to their promising biological activity . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods .
properties
IUPAC Name |
4-(benzimidazol-1-ylsulfonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)10-5-7-11(8-6-10)21(19,20)16-9-15-12-3-1-2-4-13(12)16/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQJECLGTLFGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-1-ylsulfonyl)benzoic acid |
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